[(1-benzyl-1H-pyrazol-4-yl)methyl](methyl)amine
Description
Structural Significance of N-Substituted Pyrazole Scaffolds
The pyrazole heterocycle (C₃H₄N₂) is a five-membered aromatic ring containing two adjacent nitrogen atoms, which confer distinct electronic and steric properties. N-substituted pyrazoles, such as (1-benzyl-1H-pyrazol-4-yl)methylamine, exhibit enhanced metabolic stability compared to their unsubstituted counterparts due to reduced oxidative susceptibility at the pyrrole-like nitrogen. The benzyl group at the N1 position serves dual roles:
- Steric modulation : Bulky substituents like benzyl enforce conformational restrictions that improve target binding specificity.
- Lipophilicity enhancement : The aromatic benzyl moiety increases membrane permeability, as evidenced by pyrazole-containing kinase inhibitors like crizotinib and erdafitinib.
Quantum mechanical studies reveal that N-substitution eliminates the acidic proton at N1, shifting the molecule’s hydrogen-bonding capacity to the pyridine-like N2 atom and 4-position substituents. This property aligns with adenosine triphosphate (ATP)-competitive kinase inhibitors, where the pyrazole nitrogen coordinates with backbone amides in the kinase hinge region.
Table 1 : Comparative Electronic Properties of Pyrazole Substituents
| Position | Substituent | Electronic Effect | Pharmacological Impact |
|---|---|---|---|
| N1 | Benzyl | Electron-donating (+I effect) | Increased metabolic stability |
| C4 | Methyl(methylamine) | Electron-withdrawing (-I effect) | Enhanced hydrogen bonding |
Role of (1-Benzyl-1H-Pyrazol-4-yl)methylamine in Heterocyclic Drug Discovery
The (1-benzyl-1H-pyrazol-4-yl)methylamine scaffold demonstrates three key advantages in drug design:
1.2.1. Bioisosteric Versatility
The methylamine side chain at C4 serves as a bioisostere for natural amine-containing metabolites. This enables molecular mimicry of lysine or arginine residues in enzyme active sites, as observed in histone deacetylase (HDAC) inhibitors and kinase modulators. Methylation of the amine reduces basicity (pKa ~8.5 vs. ~10.5 for primary amines), improving blood-brain barrier penetration in central nervous system targets.
1.2.2. Conformational Rigidity
Density functional theory (DFT) calculations indicate that the benzyl group induces a 15° dihedral angle between the pyrazole ring and the methylamine side chain. This rigidity preorganizes the molecule for optimal binding to flat hydrophobic pockets, such as those found in cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).
1.2.3. Synthetic Accessibility
The scaffold can be synthesized in three steps from commercially available 4-nitro-1H-pyrazole:
- N1 benzylation via Ullmann coupling
- Nitro reduction to amine using Pd/C-H₂
- Reductive methylation with formaldehyde and sodium cyanoborohydride
This route achieves >75% overall yield with minimal purification requirements, making it scalable for combinatorial libraries.
Structural Comparison to Approved Pyrazole Drugs
The compound’s architecture shares key features with FDA-approved therapeutics:
- Crizotinib : Both contain a pyrazole core with aromatic N1 substituents (benzyl vs. crizotinib’s 2,6-dichloro-3-fluorophenyl group).
- Erdafitinib : The methylamine side chain mimics erdafitinib’s morpholine oxygen in forming water-mediated hydrogen bonds with fibroblast growth factor receptors (FGFRs).
Ongoing research explores (1-benzyl-1H-pyrazol-4-yl)methylamine derivatives as allosteric modulators of G protein-coupled receptors (GPCRs) and disruptors of protein-protein interactions in oncology.
Properties
IUPAC Name |
1-(1-benzylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-7-12-8-14-15(10-12)9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNFYIHJZHYNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-1H-pyrazol-4-yl)methylamine typically involves the condensation of 1-benzyl-1H-pyrazole-4-carbaldehyde with methylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
Industrial Production Methods
In an industrial setting, the production of (1-benzyl-1H-pyrazol-4-yl)methylamine may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(1-benzyl-1H-pyrazol-4-yl)methylamine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-benzyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrazole-Amines
Substituent Effects on Pyrazole Core
(1-Ethyl-1H-pyrazol-4-yl)methylamine
- Structure : Substitutes the benzyl group with an ethyl group.
- Molecular Weight : 139.2 g/mol (C₇H₁₃N₃) .
- Key Differences : Reduced steric bulk compared to the benzyl analog, likely increasing solubility in polar solvents. The absence of an aromatic ring may diminish π-π stacking interactions, affecting binding to biological targets.
Benzyl[(1-isopropyl-5-methyl-1H-pyrazol-4-yl)methyl]amine
- Structure : Features an isopropyl and 5-methyl group on the pyrazole ring.
- Molecular Formula : C₁₅H₂₂ClN₃ (279.81 g/mol) .
- The 5-methyl substituent may alter electronic properties of the pyrazole ring.
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine
- Structure : Pyrazole rings linked via a methylene group; lacks a benzyl substituent.
- CAS : 2056-66-8 .
- Key Differences : The absence of a benzyl group decreases lipophilicity, which may limit blood-brain barrier penetration. The dual pyrazole system could enhance chelation with metal ions.
Antimicrobial Pyrazole Derivatives
- Vijesh et al. (2013) synthesized pyrazole-triazole hybrids (e.g., 1,3-diphenyl-1H-pyrazole derivatives) with potent antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus and E. coli) .
- Comparison : The benzyl group in the target compound may enhance Gram-positive bacterial targeting due to increased membrane interaction, though direct antimicrobial data for the compound are unavailable.
CO₂ Capture Amines
- Activated methyl diethanol amine (aMDEA) impregnated on mesoporous carbon achieves 2.63 mmol CO₂/g adsorption via chemisorption .
Physicochemical Properties
Collision Cross-Section (CCS)
- Target Compound : [M+H]+ CCS = 145.7 Ų; [M+Na]+ = 158.6 Ų .
- Ethyl Analog : Lower CCS expected due to reduced molecular weight and surface area.
- Benzyl-Isopropyl Analog : Higher CCS predicted (≈160–170 Ų) due to increased bulk.
Thermodynamic Stability
- Hydrogen-bonding patterns in pyrazole derivatives influence crystallinity. Etter’s graph-set analysis highlights directional N–H···N interactions in similar compounds .
- Target Compound : The benzyl group may disrupt crystalline packing, favoring amorphous solid forms compared to smaller substituents.
Data Tables
Table 1: Structural and Property Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CCS [M+H]+ (Ų) | Notable Applications |
|---|---|---|---|---|---|
| (1-Benzyl-1H-pyrazol-4-yl)methylamine | C₁₂H₁₅N₃ | 201.27 | Benzyl, methylamine | 145.7 | Potential antimicrobial |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | C₇H₁₃N₃ | 139.20 | Ethyl, methylamine | N/A | Intermediate in drug synthesis |
| Benzyl[(1-isopropyl-5-methyl-1H-pyrazol-4-yl)methyl]amine | C₁₅H₂₂ClN₃ | 279.81 | Isopropyl, 5-methyl | N/A | Research chemical |
Biological Activity
(1-benzyl-1H-pyrazol-4-yl)methylamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by case studies, data tables, and research findings.
Chemical Structure and Properties
The molecular formula for (1-benzyl-1H-pyrazol-4-yl)methylamine is C₁₂H₁₆N₃, with a molecular weight of approximately 229.33 g/mol. The compound features a pyrazole ring substituted with a benzyl group and an amine moiety, which contributes to its reactivity and biological interactions.
Research indicates that (1-benzyl-1H-pyrazol-4-yl)methylamine interacts with various biological targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It may bind to receptors, affecting signaling pathways that regulate cell proliferation and survival.
Anticancer Activity
A number of studies have evaluated the anticancer properties of pyrazole derivatives, including (1-benzyl-1H-pyrazol-4-yl)methylamine. Notable findings include:
- Cell Line Studies : The compound has shown cytotoxicity against various cancer cell lines. For instance, related pyrazole compounds exhibited IC₅₀ values ranging from 1.88 µM to 42.30 µM against MCF7 and other cancer cell lines .
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrazole A | MCF7 | 3.79 | |
| Pyrazole B | SF-268 | 12.50 | |
| Pyrazole C | NCI-H460 | 42.30 | |
| (1-benzyl-1H-pyrazol-4-yl)methylamine | A375 | TBD | TBD |
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. Similar compounds have been investigated for their ability to reduce inflammation through various mechanisms, such as inhibiting pro-inflammatory cytokines .
Study on Anticancer Effects
In a recent study, derivatives of pyrazole were synthesized and evaluated for their anticancer activity against several cell lines, including A375 and HepG2. The results demonstrated that certain derivatives had significant cytotoxic effects, suggesting that (1-benzyl-1H-pyrazol-4-yl)methylamine may have similar potential .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of (1-benzyl-1H-pyrazol-4-yl)methylamine to various targets. These studies indicated promising interactions with proteins involved in cancer progression and inflammation pathways .
Q & A
Q. 1.1. What are the optimal synthetic routes for (1-benzyl-1H-pyrazol-4-yl)methylamine, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves alkylation of 1-benzyl-1H-pyrazole-4-carbaldehyde with methylamine derivatives. A common approach uses sodium hydride (NaH) as a base in aprotic solvents like DMF or DMSO under inert atmospheres. For example, reacting 1-benzyl-4-(chloromethyl)-1H-pyrazole with methylamine in DMF at 60–80°C for 12–24 hours yields the target compound. Optimization strategies include:
- Temperature Control: Lower temperatures (40–60°C) reduce side reactions like over-alkylation.
- Solvent Selection: Polar aprotic solvents enhance nucleophilicity of the amine.
- Purification: Column chromatography with ethyl acetate/hexane (3:7) improves purity (>95%) .
Q. 1.2. How can researchers validate the structural integrity of (1-benzyl-1H-pyrazol-4-yl)methylamine post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy:
- ¹H NMR: Look for characteristic peaks: δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.8–4.1 ppm (CH₂-N), and δ 2.2–2.4 ppm (methylamine protons).
- ¹³C NMR: Confirm the presence of quaternary carbons in the pyrazole ring (~145–150 ppm) and the benzyl group (~128–135 ppm).
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 232.144 (calculated for C₁₂H₁₅N₃).
- X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry using SHELX programs .
Q. 1.3. What are the stability profiles of (1-benzyl-1H-pyrazol-4-yl)methylamine under varying storage conditions?
Methodological Answer: Stability studies should assess:
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >200°C, but storage at –20°C in amber vials under argon is recommended for long-term stability.
- pH Sensitivity: Hydrolytic degradation occurs in acidic (pH < 3) or basic (pH > 10) conditions, monitored via HPLC.
- Light Sensitivity: UV-Vis spectroscopy reveals degradation under prolonged UV exposure; use light-protected containers .
Advanced Research Questions
Q. 2.1. How can computational modeling predict the biological activity of (1-benzyl-1H-pyrazol-4-yl)methylamine against enzyme targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The benzyl group may engage in π-π stacking with aromatic residues (e.g., Tyr385 in COX-2), while the methylamine moiety forms hydrogen bonds.
- MD Simulations (GROMACS): Simulate binding stability over 100 ns; analyze root-mean-square deviation (RMSD) to confirm pose retention.
- QSAR Models: Corrogate substituent effects (e.g., benzyl vs. fluorophenyl analogs) to predict IC₅₀ values .
Q. 2.2. How should researchers address contradictory bioactivity data in studies involving (1-benzyl-1H-pyrazol-4-yl)methylamine?
Methodological Answer: Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
- Structural Analog Interference: Compare with analogs like [(3-fluorophenyl)methyl] derivatives to isolate substituent-specific effects .
- Metabolic Stability: Use liver microsome assays (e.g., human CYP3A4) to assess if rapid metabolism reduces observed activity .
Q. 2.3. What strategies enable the development of structure-activity relationships (SAR) for pyrazole derivatives like (1-benzyl-1H-pyrazol-4-yl)methylamine?
Methodological Answer:
- Systematic Substituent Variation: Synthesize analogs with halogens (F, Cl), alkyl chains, or electron-withdrawing groups at the benzyl or pyrazole positions.
- Biological Screening: Test against panels (e.g., NCI-60 cancer cell lines) to identify trends. For example, bulkier substituents may enhance kinase inhibition but reduce solubility.
- Crystallographic Data: Use SHELXL-refined structures to correlate binding modes with activity .
Methodological Considerations
Q. 3.1. How can researchers resolve regiochemical ambiguities in pyrazole alkylation reactions?
Methodological Answer:
- NOE NMR Experiments: Identify spatial proximity between substituents (e.g., benzyl and methylamine groups).
- Isotopic Labeling: Use ¹³C-labeled methylamine to track incorporation sites via NMR .
Q. 3.2. What analytical techniques are critical for assessing purity in multi-step syntheses?
Methodological Answer:
- HPLC-DAD/MS: Detect impurities <0.1% using C18 columns (acetonitrile/water gradient).
- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values .
Data Contradiction Analysis
Q. 4.1. How to reconcile divergent cytotoxicity results in different cell lines?
Methodological Answer:
- Mechanistic Profiling: Use transcriptomics to identify upregulated pathways (e.g., apoptosis in HeLa vs. autophagy in MCF-7).
- Membrane Permeability Assays: Measure cellular uptake via LC-MS/MS; low permeability may explain false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
